1H-Indole, 7-ethenyl-

Übersicht

Beschreibung

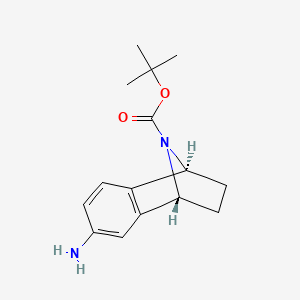

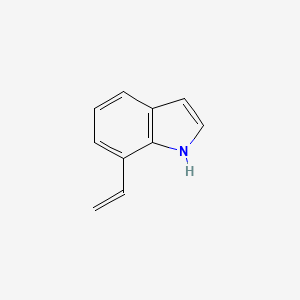

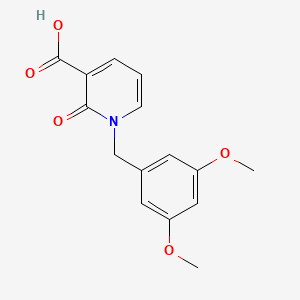

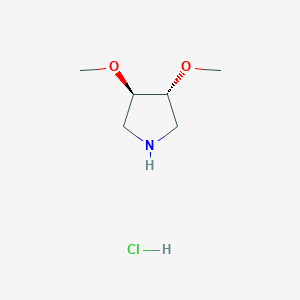

“1H-Indole, 7-ethenyl-” is a heterocyclic organic compound with the chemical formula C10H9N. It is a derivative of indole, a heterocyclic aromatic organic compound . This compound contains a vinyl group (7-ethenyl) attached to the 7th carbon atom of the indole ring . It is used in the pharmaceutical industry as a precursor for the synthesis of various drugs and bioactive compounds .

Synthesis Analysis

The synthesis of “1H-Indole, 7-ethenyl-” involves the reaction of 7-bromo-1H-indole with tributyl(vinyl)tin in dimethylformamide. Other synthetic approaches to similar compounds include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 7-ethenyl-” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound’s molecular weight is 143.18 g/mol. One-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra can be used to examine the compound’s structure .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Structural Insights

- Synthesis and Structural Analysis : Novel indole derivatives have been synthesized and analyzed, demonstrating diverse applications in fields such as nonlinear optical (NLO) properties and high-tech applications. These derivatives exhibit interesting physical properties due to their complex structures and have been characterized using techniques like XRD, spectroscopy, and DFT studies (Tariq et al., 2020).

Optical and Electronic Applications

- Optical Properties : Ethenyl indoles with various substituents have shown significant antioxidant properties and potential for use in electronic and optical applications. Their activities vary based on the nature of the substituents, indicating a customizable approach for desired optical properties (Kumar et al., 2020).

Material Science and Catalysis

- Material Synthesis : The development of double palladium-catalyzed reductive cyclizations illustrates the synthesis of complex biindoles and related structures, showcasing the versatility of indole derivatives in material science and catalytic processes (Ansari et al., 2016).

Biological Interactions and Potential Therapeutics

- Cytotoxicity Studies : Indole derivatives have also been studied for their cytotoxic properties, with some compounds showing promising results against specific cancer cell lines. This highlights the potential of these compounds in developing new therapeutic agents (Wang et al., 2011).

Pharmacological Potential

- Antibacterial and Antifungal Activities : Synthesized indole derivatives have shown significant antimicrobial activities, suggesting their potential as novel agents for treating infections. These findings demonstrate the pharmaceutical applications of indole derivatives in combating microbial resistance (No author information available, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 7-Ethenyl-1H-Indole, like other indole derivatives, are likely to be various receptors in the body . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

For instance, some indole derivatives exhibit non-linear optical properties in a substituent-dependent manner . The interaction of 7-Ethenyl-1H-Indole with its targets and the resulting changes would depend on the specific nature of the targets and the biochemical context.

Result of Action

Indole derivatives in general have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 7-Ethenyl-1H-Indole would depend on its specific targets and mode of action.

Eigenschaften

IUPAC Name |

7-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYPUKBKQVENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 7-ethenyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)